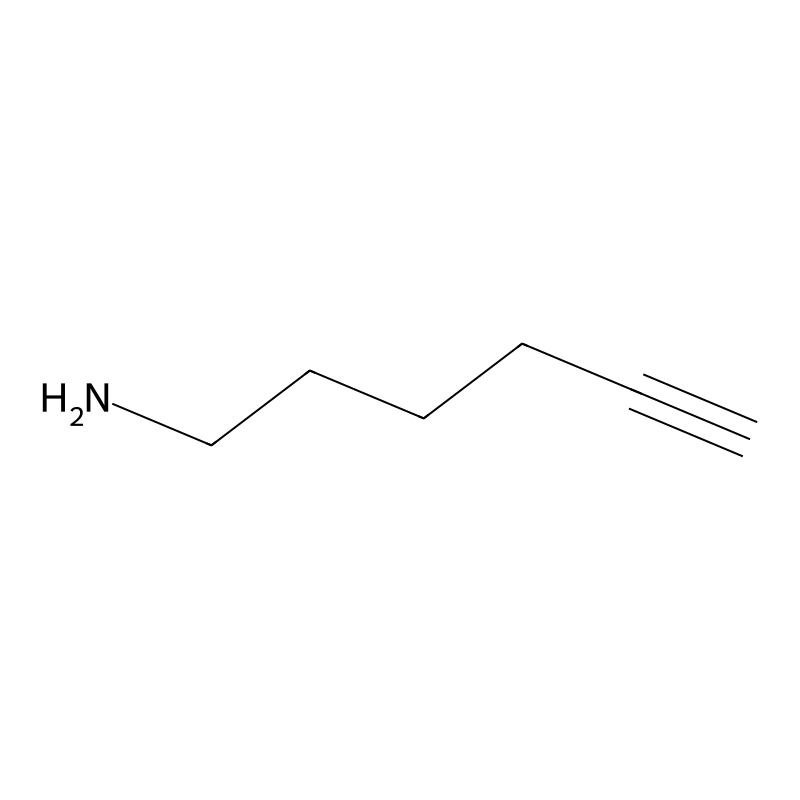

Hex-5-yn-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

General Applications of Hex-5-yn-1-amine

Specific Scientific Field: Hex-5-yn-1-amine is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Summary of the Application: This compound is used in a variety of applications, including the synthesis of drugs, the production of polymers, and as a reagent in chemical reactions. It has been studied extensively for its potential therapeutic effects, and is currently being investigated for its potential as a pharmaceutical agent.

Results or Outcomes: The outcomes of using Hex-5-yn-1-amine also depend on the specific research context. In general, it is an important building block in heterocyclic chemistry and pharmaceutical chemistry .

Synthesis of Polar Aromatic Substituted Terminal Alkynes

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of small molecules .

Summary of the Application: A series of small molecules containing polar aromatic substituents and propargyl amines were synthesized so that they could potentially be incorporated into hydrogel systems as an approach to developing a better hydrogen bonded and more rigid hydrogel via a thiol-alkyne click reaction .

Methods of Application or Experimental Procedures: The synthesis involved reactions between substituted benzaldehydes with propargyl amine, leading to the formation of imines in good yield. The coupling of propargyl amine with benzoic acids using EDC as a coupling agent led to the formation of amides also in good isolated yield .

Results or Outcomes: The synthesis resulted in a series of small molecules containing polar aromatic substituents and propargyl amines. These molecules could potentially be incorporated into hydrogel systems .

Hex-5-yn-1-amine, also known as 1-amino-5-heptyne, is an organic compound characterized by the presence of both an alkyne and an amine functional group. Its chemical formula is with a molecular weight of approximately 97.16 g/mol. The compound features a terminal alkyne (C≡CH) that allows for unique reactivity, making it a valuable building block in organic synthesis. Hex-5-yn-1-amine can exist in its hydrochloride form, which is often utilized in various chemical applications .

- Click Chemistry: The alkyne group allows for efficient coupling reactions with azides, facilitating the synthesis of complex molecules.

- Amide Formation: The primary amine can react with carboxylic acids or sulfonyl chlorides to form amides or sulfonamides.

- Hydrogenation: The alkyne can undergo hydrogenation to yield alkenes or alkanes under appropriate conditions.

These reactions make Hex-5-yn-1-amine a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds.

Hex-5-yn-1-amine can be synthesized through various methods, including:

- Alkylation of Terminal Alkynes: Starting from a terminal alkyne, alkylation with an appropriate amine can yield Hex-5-yn-1-amine.

- Reduction of Nitriles: A nitrile precursor can be reduced using lithium aluminum hydride or other reducing agents to form the corresponding amine.

- Sonogashira Coupling: This method involves coupling an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a base, followed by amination.

These methods highlight the compound's accessibility for synthetic chemists.

Hex-5-yn-1-amine has several applications:

- Building Block in Organic Synthesis: Its unique functional groups make it suitable for constructing more complex organic molecules.

- Material Science: The alkyne functionality can be utilized to create polymers or modify surfaces for specific properties.

- Pharmaceutical Development: Potential derivatives may serve as lead compounds in drug discovery efforts due to their ability to interact with biological systems .

The interaction studies involving Hex-5-yn-1-amine are largely focused on its derivatives. Investigating how this compound interacts with various biological targets could reveal its therapeutic potential. The presence of both an alkyne and an amine suggests that it might engage in diverse interactions within biological systems, warranting further exploration .

Hex-5-yn-1-amine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Pent-4-yne | Contains a similar alkyne without an amine group. | |

| 1-Hexyne | A straight-chain alkyne lacking amino functionality. | |

| 3-Hexanamine | Contains an amine but lacks the alkyne feature. | |

| 3-Pentynylamine | Similar structure but differs in alkyl chain length and position of functional groups. |

Hex-5-yn-1-amine's combination of both terminal alkyne and primary amine sets it apart from these similar compounds, providing unique reactivity and potential applications in organic synthesis and medicinal chemistry .

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable;Corrosive